ER Binding Stereospecificity
In competitive radioligand displacement assays using rat uterine cytosol ER and [³H]17β-estradiol, only 3β,5α-NET demonstrated remarkable competition for ER binding sites, with a Ki of 4.6 × 10⁻⁸ M [1]. By contrast, both the parent compound norethisterone (NET) and its 5α-dihydro metabolite (5α-NET) were completely ineffective as ER competitors. The 3α,5α-epimeric tetrahydro metabolite showed only weak competition, substantially lower than the 3β-epimer [1]. This demonstrates absolute stereospecificity at the C3 hydroxyl position for ER engagement.
| Evidence Dimension | Estrogen receptor (ER) binding affinity (Ki) |
|---|---|
| Target Compound Data | 3β,5α-NET Ki = 4.6 × 10⁻⁸ M |
| Comparator Or Baseline | NET: completely ineffective; 5α-NET: completely ineffective; 3α,5α-NET: weak competitor (Ki not quantifiable at tested concentrations) |
| Quantified Difference | Qualitative: only 3β,5α-NET among NET metabolites achieves measurable ER binding; >100-fold selectivity over parent NET (NET Ki for ER not determinable) |
| Conditions | Rat uterine cytosol ER; [³H]17β-estradiol radioligand; competitive binding assay |
Why This Matters
For experiments requiring an ER-interacting NET metabolite, only 3β,5α-NET provides quantifiable ER engagement—NET and 5α-NET are functionally inert at this receptor, making 3β,5α-NET the sole tool compound for studying metabolite-mediated estrogenic effects of NET.
- [1] Chávez BA, Vilchis F, Pérez AE, García GA, Grillasca I, Pérez-Palacios G. Stereospecificity of the intracellular binding of norethisterone and its A-ring reduced metabolites. J Steroid Biochem. 1985 Jan;22(1):121-6. doi: 10.1016/0022-4731(85)90151-7. PMID: 3871879. View Source
